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Introduction

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor crucial in embryonic

development, particularly in the formation of the heart and urogenital systems.[1][2] Emerging

evidence highlights OSR1's role as a tumor suppressor in various cancers, including renal cell

carcinoma (RCC), gastric cancer, and lung cancer.[1][3][4][5] OSR1 exerts its function by

modulating key signaling pathways, such as the p53 and Wnt pathways, thereby regulating cell

proliferation, invasion, and apoptosis.[1][3][5] Identifying the direct and indirect target genes of

OSR1 is fundamental to understanding its biological functions and exploring its potential as a

therapeutic target. This document provides a detailed guide on utilizing RNA sequencing (RNA-

seq) to identify OSR1 target genes, followed by protocols for validation experiments.

Data Presentation: OSR1-Regulated Genes in Renal
Cell Carcinoma
RNA-sequencing analysis of ACHN renal cell carcinoma cells following OSR1 knockdown

revealed significant changes in the expression of multiple genes involved in critical cancer-

related pathways.[3] Genes with a fold change of 2 or greater were considered significant.[3]

Table 1: Differentially Expressed Genes Following OSR1 Knockdown in ACHN Cells
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Gene Category Gene Name Regulation
Pathway
Involvement

Tumor Suppressor

Genes
p53 Downregulated p53 Pathway

p21 Downregulated p53 Pathway

p27 Downregulated p53 Pathway

p57 Downregulated p53 Pathway

RB Downregulated p53 Pathway

Oncogenes MYC Upregulated
Wnt/β-catenin

Pathway

FRA1 Upregulated MAPK/ERK Pathway

MET Upregulated RTK Signaling

HMGA1 Upregulated
Chromatin

Remodeling

PIK3CA Upregulated PI3K/Akt Pathway

This data is a summary of findings from a study on renal cell carcinoma where OSR1 was

knocked down.[3][4] The specific fold changes were not detailed in the source material.

OSR1 Signaling Pathways
OSR1 is implicated as a crucial regulator in pathways central to cell fate and cancer

progression.

OSR1 and the p53 Pathway
OSR1 acts as a transcriptional activator of the tumor suppressor p53.[3] Knockdown of OSR1

leads to a significant decrease in p53 expression and transcriptional activity.[3][4] This, in turn,

affects the expression of downstream targets of p53 that are involved in cell cycle arrest and

apoptosis, such as p21, p27, and p57.[3][4]
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OSR1 positively regulates the p53 tumor suppressor pathway.

OSR1 and the Wnt/β-catenin Pathway
In lung cancer, OSR1 has been shown to downregulate the Wnt signaling pathway by

suppressing the expression of SOX9 and β-catenin.[5] Overexpression of OSR1 leads to a

decrease in nuclear β-catenin and its downstream targets, such as cyclin D1 and c-Myc, which

are critical for cell proliferation.[5]
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OSR1 negatively regulates the Wnt/β-catenin signaling pathway.
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Experimental Workflow for Identifying OSR1 Target
Genes
A multi-step approach is essential to robustly identify and validate OSR1 target genes.
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Workflow for discovery and validation of OSR1 target genes.

Experimental Protocols
RNA-seq Protocol for Identification of OSR1 Target
Genes
This protocol outlines the steps for identifying differentially expressed genes upon modulation

of OSR1 expression.

1.1. Cell Culture and OSR1 Modulation
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Culture a suitable cell line (e.g., ACHN, H1299) in appropriate media.

For OSR1 knockdown, transfect cells with OSR1-specific siRNA or shRNA. A non-targeting

siRNA/shRNA should be used as a negative control.

For OSR1 overexpression, transfect cells with a vector encoding full-length human OSR1.

An empty vector should be used as a control.

Harvest cells 48-72 hours post-transfection.

1.2. RNA Extraction and Quality Control

Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen)

according to the manufacturer's instructions.

Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument. An

RNA Integrity Number (RIN) > 8 is recommended.

1.3. Library Preparation and Sequencing

Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., TruSeq

Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification,

fragmentation, cDNA synthesis, adapter ligation, and amplification.

Assess the quality and quantity of the prepared libraries.

Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g.,

NovaSeq).

1.4. Bioinformatic Analysis

Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

Alignment: Align the reads to a reference human genome (e.g., hg19/GRCh37) using a

splice-aware aligner like STAR.

Quantification: Count the number of reads mapping to each gene using tools like HTSeq or

featureCounts.
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Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes

that are differentially expressed between OSR1-modulated and control samples. Set a

significance threshold (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

Chromatin Immunoprecipitation (ChIP-seq) Protocol for
Identifying OSR1 Binding Sites
ChIP-seq will identify the genomic regions where OSR1 directly binds.

2.1. Cell Cross-linking and Chromatin Preparation

Culture cells to ~80-90% confluency.

Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final

concentration of 1% and incubating for 10 minutes at room temperature.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Harvest cells, lyse them, and isolate the nuclei.

2.2. Chromatin Shearing

Resuspend the nuclear pellet in a suitable buffer.

Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of

sonication conditions is critical.

2.3. Immunoprecipitation

Pre-clear the chromatin with Protein A/G beads.

Incubate the chromatin overnight at 4°C with an anti-OSR1 antibody. An IgG antibody should

be used as a negative control.

Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

Wash the beads to remove non-specific binding.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.4. DNA Purification and Library Preparation

Elute the chromatin complexes from the beads and reverse the cross-links by heating.

Treat with RNase A and Proteinase K.

Purify the DNA using a PCR purification kit.

Prepare a sequencing library from the purified ChIP DNA.

2.5. Bioinformatic Analysis

Align sequenced reads to the reference genome.

Use a peak-calling algorithm (e.g., MACS2) to identify regions of OSR1 enrichment

compared to the IgG control.

Perform motif analysis on the identified peaks to find the OSR1 binding motif.

Annotate peaks to the nearest genes to identify potential direct target genes.

Luciferase Reporter Assay for Target Gene Validation
This assay validates whether OSR1 can regulate the promoter activity of a putative target

gene.

3.1. Plasmid Construction

Clone the promoter region of the putative OSR1 target gene (identified from ChIP-seq and

RNA-seq) into a luciferase reporter vector (e.g., pGL3-Basic).

Co-transfect this reporter construct into cells along with either the OSR1 expression vector or

an empty vector control.

A Renilla luciferase vector should be co-transfected for normalization of transfection

efficiency.

3.2. Transfection and Luciferase Assay
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Seed cells in a 24-well plate.

Transfect the cells with the appropriate combination of plasmids.

After 24-48 hours, lyse the cells and measure the Firefly and Renilla luciferase activities

using a dual-luciferase reporter assay system.

3.3. Data Analysis

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

Compare the normalized luciferase activity between cells overexpressing OSR1 and control

cells. A significant change indicates that OSR1 regulates the promoter activity of the target

gene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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